molecular formula C9H7Cl2N5 B1632566 Lamotrigine-d3

Lamotrigine-d3

Cat. No.: B1632566
M. Wt: 259.11 g/mol
InChI Key: PYZRQGJRPPTADH-CBYSEHNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lamotrigine-d3 is a deuterated form of lamotrigine, an anticonvulsant and mood-stabilizing drug used primarily in the treatment of epilepsy and bipolar disorder. The deuterated form, this compound, is often used as an internal standard in mass spectrometry for the quantification of lamotrigine due to its similar chemical properties but distinct mass .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lamotrigine-d3 involves the incorporation of deuterium atoms into the lamotrigine molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the lamotrigine molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:

Chemical Reactions Analysis

Types of Reactions

Lamotrigine-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound back to its parent compound.

    Substitution: Substitution reactions can occur at the triazine ring, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or other peroxides.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents or nucleophiles.

Major Products Formed

Scientific Research Applications

Lamotrigine-d3 is widely used in scientific research, including:

    Chemistry: As an internal standard in mass spectrometry for the quantification of lamotrigine.

    Biology: Studying the metabolic pathways and pharmacokinetics of lamotrigine.

    Medicine: Researching the efficacy and safety of lamotrigine in treating epilepsy and bipolar disorder.

    Industry: Quality control and validation of analytical methods for lamotrigine

Mechanism of Action

Lamotrigine-d3, like its parent compound, exerts its effects by inhibiting voltage-sensitive sodium channels and voltage-gated calcium channels in neurons. This inhibition reduces the release of excitatory neurotransmitters such as glutamate, thereby stabilizing neuronal membranes and preventing seizures. The molecular targets include sodium channels and calcium channels .

Comparison with Similar Compounds

Similar Compounds

    Lamotrigine: The non-deuterated form, used as an anticonvulsant and mood stabilizer.

    Carbamazepine: Another anticonvulsant with a similar mechanism of action.

    Valproic Acid: Used for similar indications but with a different mechanism of action.

Uniqueness of Lamotrigine-d3

Lamotrigine-d3 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This labeling allows for precise quantification and analysis of lamotrigine in various biological and chemical samples .

Properties

Molecular Formula

C9H7Cl2N5

Molecular Weight

259.11 g/mol

IUPAC Name

6-(2,3-dichloro-4,5,6-trideuteriophenyl)-1,2,4-triazine-3,5-diamine

InChI

InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i1D,2D,3D

InChI Key

PYZRQGJRPPTADH-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C2=C(N=C(N=N2)N)N)[2H]

SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N

Origin of Product

United States

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